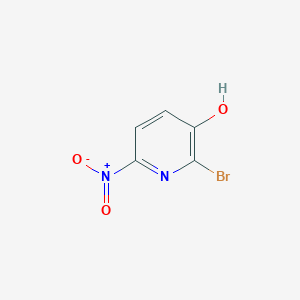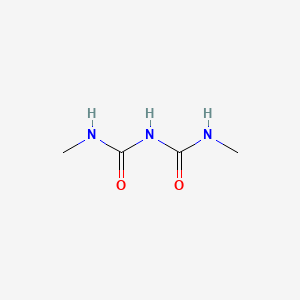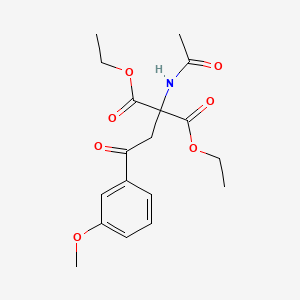
4-Benzyl-2-chloro-pyrimidine
概述
描述
4-Benzyl-2-chloro-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a benzyl group at position 4 and a chlorine atom at position 2 makes this compound unique. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
The primary targets of 4-Benzyl-2-chloro-pyrimidine are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a potent mediator of inflammation .
Mode of Action
This compound functions by suppressing the activity of COX-1 and COX-2 enzymes , thereby reducing the generation of PGE2 . This inhibition disrupts the inflammatory response at a molecular level, leading to a decrease in inflammation and associated symptoms .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway , which is responsible for the production of prostaglandins, leukotrienes, and other inflammatory mediators . By inhibiting COX enzymes, this compound reduces the production of these mediators, thereby mitigating the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of inflammatory mediators such as PGE2, leukotrienes, and certain interleukins . This leads to a decrease in inflammation and associated symptoms, demonstrating the compound’s potential as an anti-inflammatory agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-chloro-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl halides and pyrimidine derivatives.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent product quality and yield.
化学反应分析
Types of Reactions: 4-Benzyl-2-chloro-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4).
Major Products:
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Coupling Products: Biaryl pyrimidines.
科学研究应用
4-Benzyl-2-chloro-pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
2-Chloropyrimidine: Lacks the benzyl group at position 4, making it less hydrophobic.
4-Benzylpyrimidine: Lacks the chlorine atom at position 2, affecting its reactivity.
2,4-Dichloropyrimidine: Contains an additional chlorine atom at position 4, altering its chemical properties.
Uniqueness: 4-Benzyl-2-chloro-pyrimidine is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
IUPAC Name |
4-benzyl-2-chloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGQDQJALINEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)



